Ethyl propenyl ether

Description

The exact mass of the compound Ethyl propenyl ether is 86.073164938 g/mol and the complexity rating of the compound is 39.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl propenyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl propenyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

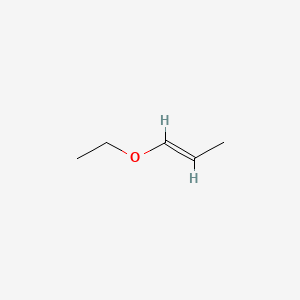

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-ethoxyprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHOEHJVXXTEDV-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-55-2, 4696-26-8 | |

| Record name | Propenyl ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propenyl ethyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004696268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-ethoxypropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PROPENYL ETHYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH817DUE12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Ethyl Propenyl Ether

Introduction

Ethyl propenyl ether (C5H10O), also known as 1-ethoxypropene, is a versatile unsaturated ether that serves as a valuable intermediate and monomer in organic synthesis.[1][2] Its utility spans from being a precursor in the formation of α,β-unsaturated aldehydes to its role in cycloaddition reactions and as a monomer for polymers used in coatings and adhesives.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of ethyl propenyl ether, including its chemical and physical characteristics, synthesis and purification protocols, detailed spectroscopic analysis, reactivity, and safety considerations. This document is intended for researchers, scientists, and drug development professionals who utilize or are interested in the applications of this compound.

Physicochemical Properties

Ethyl propenyl ether is a colorless, highly flammable liquid with a characteristic ether-like odor.[1] It is commercially available as a mixture of its (E) (trans) and (Z) (cis) isomers.[2] The separation of these isomers can be achieved through fractional distillation or preparative-scale gas chromatography.[2] The fundamental physicochemical properties of ethyl propenyl ether are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O | [3][4] |

| Molecular Weight | 86.13 g/mol | [3][4] |

| CAS Number | 928-55-2 (for the mixture of isomers) | [3][4] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 67-76 °C (mixture of isomers) | [2][5] |

| Density | 0.778 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.398 | [2][5] |

| Flash Point | -20 °C (-4 °F) | [4] |

| Solubility | Sparingly soluble in water; miscible with many organic solvents. | [1] |

| Vapor Pressure | 153 mmHg at 25 °C | [5] |

Synthesis and Purification

The synthesis of ethyl propenyl ether can be approached through several methods, with the isomerization of allyl ethyl ether being a common and effective route.

Experimental Protocol: Synthesis via Isomerization of Allyl Ethyl Ether

This protocol describes a laboratory-scale synthesis of ethyl propenyl ether by the base-catalyzed isomerization of allyl ethyl ether. The causality behind this experimental choice lies in the thermodynamic stability of the internal double bond of the propenyl ether compared to the terminal double bond of the allyl ether.

Materials:

-

Allyl ethyl ether

-

Potassium tert-butoxide

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Fractional distillation apparatus

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Under a positive pressure of nitrogen, charge the flask with anhydrous DMSO.

-

Add potassium tert-butoxide to the DMSO with stirring to form a solution.

-

Slowly add allyl ethyl ether to the solution at room temperature.

-

After the addition is complete, heat the reaction mixture to a temperature that promotes isomerization while minimizing side reactions (typically in the range of 60-80 °C). The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent, such as diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

Purification by Fractional Distillation

The crude ethyl propenyl ether, which is a mixture of (E) and (Z) isomers, can be purified and the isomers separated by fractional distillation.[2] The lower boiling points of ethers necessitate careful temperature control to achieve good separation.

Experimental Workflow: Purification of Ethyl Propenyl Ether

Caption: Workflow for the purification and isomer separation of ethyl propenyl ether.

Spectroscopic Characterization

A thorough understanding of the spectroscopic data is essential for the unambiguous identification and characterization of ethyl propenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of ethyl propenyl ether are distinct for the (E) and (Z) isomers due to the different spatial arrangements of the substituents around the double bond.

-

¹H NMR: The protons on the double bond (vinylic protons) will show different chemical shifts and coupling constants for the cis and trans isomers. The coupling constant between the vinylic protons is significantly larger for the trans isomer (typically 12-18 Hz) compared to the cis isomer (typically 6-12 Hz). The protons of the ethyl group will appear as a quartet for the -OCH₂- group and a triplet for the -CH₃ group.

-

¹³C NMR: The chemical shifts of the vinylic carbons will also differ between the two isomers. The carbon of the ethoxy group will be shifted downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of ethyl propenyl ether will exhibit characteristic absorption bands that confirm its structure.

-

C=C Stretch: A peak in the region of 1650-1670 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.

-

C-O-C Stretch: A strong, characteristic peak in the region of 1050-1150 cm⁻¹ due to the asymmetric stretching of the C-O-C ether linkage.

-

=C-H Bending: Out-of-plane bending vibrations for the vinylic hydrogens will appear in the fingerprint region, with the exact position differing for the cis and trans isomers.

Mass Spectrometry (MS)

The electron ionization mass spectrum of ethyl propenyl ether will show a molecular ion peak (M⁺) at m/z = 86. The fragmentation pattern will be characteristic of an ether, with common fragmentation pathways including:

-

α-cleavage: Cleavage of the bond adjacent to the oxygen atom, leading to the formation of stable oxonium ions.

-

Loss of an ethyl radical: Resulting in a fragment at m/z = 57.

-

Loss of a methyl radical from the propenyl group: Leading to a fragment at m/z = 71.

Reactivity and Mechanisms

Ethyl propenyl ether, as an enol ether, exhibits characteristic reactivity, primarily at the electron-rich double bond.

Acid-Catalyzed Hydrolysis

Enol ethers are readily hydrolyzed under acidic conditions to yield a carbonyl compound and an alcohol. The mechanism involves the protonation of the double bond at the α-carbon, which is the rate-determining step, followed by the attack of water and subsequent elimination of the alcohol.

Mechanism: Acid-Catalyzed Hydrolysis of Ethyl Propenyl Ether

Sources

- 1. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Ethyl propenyl ether | 928-55-2 [chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. Ethyl-1-propenyl ether, mixture of cis and trans 98 928-55-2 [sigmaaldrich.com]

- 5. ETHYL 1-PROPENYL ETHER [chembk.com]

ethyl propenyl ether CAS number 928-55-2

An In-depth Technical Guide to Ethyl Propenyl Ether (CAS 928-55-2)

Abstract: This technical guide provides a comprehensive overview of ethyl propenyl ether (CAS 928-55-2), a versatile vinylic ether. The document is structured to deliver in-depth insights for researchers, scientists, and professionals in drug development and materials science. We will explore its fundamental physicochemical properties, including its existence as geometric isomers, and detail established synthetic routes. The guide delves into the compound's rich chemical reactivity, focusing on mechanistically significant transformations such as cycloadditions and cationic polymerization. Furthermore, a thorough analysis of its spectroscopic signature is presented to aid in its characterization. Key applications, from its role as a reactive intermediate in organic synthesis to its function as a monomer in polymer science, are discussed. Critically, this document provides rigorous, field-proven protocols for safe handling, storage, and disposal, reflecting the compound's hazardous nature. The synthesis of technical data with practical, experience-based insights aims to equip the reader with a robust understanding of ethyl propenyl ether for laboratory and industrial applications.

Ethyl propenyl ether, systematically known as 1-ethoxy-1-propene, is an organic compound belonging to the ether family of molecules.[1][2] With the chemical formula C₅H₁₀O, it is recognized for its utility as a reactive intermediate and a monomer.[1][3][4] The presence of an electron-rich carbon-carbon double bond adjacent to an ether oxygen atom imparts a unique reactivity profile, making it a valuable building block in complex organic synthesis and a key component in the production of specialty polymers.[4] This guide serves as a technical resource, consolidating critical information on its properties, synthesis, reactivity, and applications, with a strong emphasis on the safety protocols essential for its handling.

Physicochemical Properties and Isomerism

Ethyl propenyl ether is a colorless, clear to light yellow liquid characterized by a distinctive, pungent ether-like odor.[3][5][6] It is a highly flammable substance, a critical consideration for its handling and storage.[7][8] The compound is commercially available as a mixture of its geometric isomers, (E)- and (Z)-1-ethoxy-1-propene (trans and cis, respectively).[7][9] These isomers can be separated by fractional distillation or preparative gas chromatography, although many applications utilize the isomeric mixture.[9]

Table 1: Key Physicochemical Properties of Ethyl Propenyl Ether

| Property | Value | Source(s) |

| CAS Number | 928-55-2 | [1][7] |

| Molecular Formula | C₅H₁₀O | [1][7] |

| Molecular Weight | 86.13 g/mol | [7][10] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 67-76 °C | [5][9] |

| Density | ~0.778 g/mL at 25 °C | [9] |

| Refractive Index (n20/D) | ~1.398 | [5][7] |

| Flash Point | -20 °C (-4 °F) | [11] |

| Solubility | Sparingly soluble in water; miscible with many organic solvents. | [3][6][8] |

| Isomerism | Exists as a mixture of (E) and (Z) isomers. | [1][9] |

Synthesis and Manufacturing

The synthesis of vinyl ethers like ethyl propenyl ether requires strategies that avoid the harsh conditions that might lead to polymerization or decomposition. One established laboratory-scale approach involves the isomerization of the corresponding allyl ether. A highly efficient method for preparing the pure (E)-isomer involves the use of a specific iridium catalyst.[9] A more general synthesis involves the pyrolysis of acetals.[9]

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of ethyl propenyl ether.

Experimental Protocol: Synthesis via Acetal Pyrolysis

This protocol is a conceptual outline based on established chemical principles.[9] The pyrolysis of 1,1-diethoxypropane over a catalyst provides a direct route to ethyl propenyl ether.

-

Apparatus Setup: Assemble a pyrolysis apparatus consisting of a quartz tube packed with a suitable acidic catalyst (e.g., pumice treated with NaHSO₄) and heated by a tube furnace. Connect one end to a feed system for the acetal and the other to a series of cold traps to collect the product.

-

Catalyst Activation: Heat the furnace to the desired reaction temperature (typically 300-500 °C) while passing an inert gas (e.g., nitrogen) through the tube to activate the catalyst.

-

Pyrolysis: Introduce 1,1-diethoxypropane into the heated tube at a controlled rate using a syringe pump. The acetal will decompose into ethyl propenyl ether and ethanol.

-

Product Collection: The volatile products are carried by the inert gas stream into the cold traps (e.g., cooled with a dry ice/acetone bath) where they condense.

-

Work-up and Purification: Combine the contents of the traps. Neutralize any residual acid with a mild base (e.g., anhydrous potassium carbonate).

-

Isolation: Dry the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and purify by fractional distillation to separate the ethyl propenyl ether isomers from ethanol and any unreacted starting material.

Causality Note: The choice of a pyrolysis route is effective for generating the double bond through an elimination reaction. The acidic catalyst facilitates the departure of an ethanol molecule. Fractional distillation is essential for purification due to the close boiling points of the components.

Chemical Reactivity and Mechanistic Pathways

The reactivity of ethyl propenyl ether is dominated by the electron-rich nature of its double bond, making it a potent nucleophile and a reactive monomer.[4]

-

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the ether is readily hydrolyzed. The reaction proceeds via a rate-determining proton transfer to the β-carbon of the double bond, forming a stabilized carbocation intermediate which is then attacked by water to ultimately yield acetaldehyde and ethanol.[12]

-

Cycloaddition Reactions: It is a valuable dienophile in [4+2] cycloadditions (Diels-Alder reactions) and participates in [2+2] cycloadditions with ketenes and other suitable partners, providing efficient routes to cyclic structures.[4][9]

-

Cationic Polymerization: Ethyl propenyl ether readily undergoes cationic polymerization, often initiated by photoinitiators, to form poly(ethyl propenyl ether).[3][6] This process is fundamental to its application in coatings and adhesives.[4][13]

-

Condensation Reactions: It can be used in condensation reactions with acetals to synthesize α,β-unsaturated aldehydes, serving as a versatile C₃-building block.[4][9]

Diagram 2: Reactivity Profile of Ethyl Propenyl Ether

Caption: Relationship between the chemical features of ethyl propenyl ether and its applications.

Safety, Handling, and Storage

DANGER: Ethyl propenyl ether is a highly flammable liquid and vapor that can cause serious eye, skin, and respiratory irritation. [7]A critical, often overlooked hazard is its tendency to form explosive peroxides upon exposure to air and light, particularly during storage or distillation. [14][15]

Table 3: GHS Hazard Information

| Hazard Classification | GHS Code | Description |

| Flammable Liquids | H225 | Highly flammable liquid and vapour |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity | H335 | May cause respiratory irritation |

Source(s):[7]

Protocol: Safe Handling and Storage

-

Engineering Controls: Always handle ethyl propenyl ether inside a certified chemical fume hood to avoid inhalation of vapors. Use explosion-proof equipment for all electrical, ventilation, and lighting systems. [14]All metal equipment and containers must be grounded to prevent static electricity discharge. [14]2. Personal Protective Equipment (PPE): Wear appropriate PPE at all times:

-

Eye/Face Protection: Chemical safety goggles and a face shield. * Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use. Wear a lab coat or chemical-resistant apron. * Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an organic vapor cartridge. [16]3. Storage: Store in a cool, dry, well-ventilated, flammables-designated area. [16]Keep containers tightly closed and protected from light. [14]Store away from ignition sources, heat, sparks, open flames, strong acids, and oxidizing agents. [16]4. Peroxide Management:

-

Testing: Before use, especially before distillation, test for the presence of peroxides using peroxide test strips.

-

Inhibition: Commercial products may contain inhibitors. If unstabilized, consider adding an inhibitor like BHT.

-

Disposal: If high levels of peroxides are suspected (e.g., crystal formation), do not move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.

-

-

Spill Response:

-

Evacuate personnel and remove all ignition sources. * Contain the spillage with a non-combustible absorbent material (e.g., sand, vermiculite). * Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal. [14]

-

Conclusion

Ethyl propenyl ether (CAS 928-55-2) is a chemical of significant utility, bridging the gap between fundamental organic synthesis and applied polymer science. Its value is derived from the controlled reactivity of its vinylic ether moiety, which allows for a diverse range of chemical transformations. While its applications are broad, its hazardous properties—particularly its flammability and potential for peroxide formation—demand a disciplined and informed approach to its handling and storage. For the research scientist or drug development professional, a thorough understanding of these characteristics is not merely beneficial but essential for leveraging its synthetic potential safely and effectively.

References

-

National Institute of Standards and Technology. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-1-propenyl ether (CAS 928-55-2). Retrieved from [Link]

-

Jinan Future chemical Co.,Ltd. (n.d.). Ethyl propenyl ether CAS:928-55-2. Retrieved from [Link]

-

Fisher Scientific. (2014). SAFETY DATA SHEET - Ethyl propenyl ether, mixture of cis- and trans-isomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propenyl ethyl ether. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl propenyl ether. PubChem Compound Database. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Ethyl-1-propenyl ether, mixture of cis and trans. Retrieved from [Link]

-

Spherical Insights LLP. (n.d.). Ethyl Propenyl Ether Market Size, Growth | Global Report. Retrieved from [Link]

-

ChemBK. (2024). Ethyl propenyl ether, mixture of cis- and trans-isomers. Retrieved from [Link]

-

ChemBK. (2024). ETHYL 1-PROPENYL ETHER. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl-1-propenyl ether - Mass spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Propenyl ethyl ether - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics. Journal of Anesthesia & Clinical Research. Retrieved from [Link]

-

Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl propyl ether. PubChem Compound Database. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Ethyl propenyl ether, 98%, mixture of cis- and trans-isomers. Retrieved from [Link]

Sources

- 1. Ethyl-1-propenyl ether [webbook.nist.gov]

- 2. Ethyl-1-propenyl ether (CAS 928-55-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. eurochemsupplies.com [eurochemsupplies.com]

- 4. Ethyl propenyl ether | Benchchem [benchchem.com]

- 5. jnfuturechemical.com [jnfuturechemical.com]

- 6. camachem.com [camachem.com]

- 7. Ethyl propenyl ether, cis + trans, 97% | Fisher Scientific [fishersci.ca]

- 8. CAS 928-55-2: Ethyl 1-propenyl ether | CymitQuimica [cymitquimica.com]

- 9. Ethyl propenyl ether | 928-55-2 [chemicalbook.com]

- 10. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 乙基丙烯醚,顺反异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. sharkchemicalglobal.com [sharkchemicalglobal.com]

- 14. geneseo.edu [geneseo.edu]

- 15. chembk.com [chembk.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Cis- and Trans-Ethyl Propenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Ethyl Propenyl Ether

Ethyl propenyl ether, a vinyl ether of interest in organic synthesis and polymer chemistry, exists as two distinct geometric isomers: cis-(Z)-1-ethoxyprop-1-ene and trans-(E)-1-ethoxyprop-1-ene. The spatial arrangement of the ethyl and methyl groups relative to the carbon-carbon double bond profoundly influences their physical properties. This guide provides a comprehensive exploration of these differences, offering insights into the underlying molecular principles and practical methodologies for their synthesis, separation, and characterization. Understanding these nuances is paramount for researchers aiming to leverage the specific reactivity and properties of each isomer in applications ranging from the development of novel polymers to their use as intermediates in pharmaceutical synthesis.

Comparative Analysis of Physical Properties

The seemingly subtle difference in the geometric arrangement of the substituents around the double bond in cis- and trans-ethyl propenyl ether leads to measurable variations in their physical properties. These differences are primarily governed by the molecule's overall polarity and how the molecules pack in the liquid and solid states.

| Physical Property | cis-(Z)-1-ethoxyprop-1-ene | trans-(E)-1-ethoxyprop-1-ene | Causality of Difference |

| Boiling Point | 68.2 °C[1] | ~67-76 °C (as a mixture)[2] | The cis isomer is expected to have a slightly higher boiling point due to its net molecular dipole moment, leading to stronger intermolecular dipole-dipole interactions. The bond dipoles in the trans isomer tend to cancel each other out, resulting in a lower overall polarity.[3][4] |

| Density | 0.775 g/cm³[1] | ~0.778 g/mL (as a mixture)[5] | The trans isomer, with its more linear shape, can pack more efficiently in the liquid state, potentially leading to a slightly higher density compared to the U-shaped cis isomer. |

| Refractive Index | Not available | ~1.398 (as a mixture)[2] | The refractive index is related to the polarizability of the molecule. Differences between the isomers are expected to be minimal. |

| Dipole Moment | Expected to be non-zero | Expected to be near-zero | In the cis isomer, the electron-donating ethyl and methyl groups are on the same side of the double bond, creating a net dipole moment. In the trans isomer, these groups are on opposite sides, leading to a cancellation of bond dipoles and a very small or zero net dipole moment.[6] For the related methyl vinyl ether, the dipole moment is approximately 0.96 D.[7] |

Spectroscopic Characterization: Distinguishing the Isomers

Spectroscopic techniques are indispensable for differentiating between the cis and trans isomers of ethyl propenyl ether. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, provide distinct signatures for each geometric configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are expected to show significant differences in the chemical shifts and coupling constants of the vinylic protons.

-

Vinylic Protons: The coupling constant (J) between the two vinylic protons is a definitive indicator of stereochemistry. For the cis isomer, the 3JH-H coupling constant is typically in the range of 6-12 Hz, while for the trans isomer, it is larger, usually between 12-18 Hz.

-

Chemical Shifts: The chemical shifts of the vinylic protons and the adjacent methyl and ethyl groups will also differ due to the different anisotropic effects of the substituents in the two isomers.

¹³C NMR: The carbon-13 NMR spectra will also exhibit distinct chemical shifts for the carbons of the double bond and the substituent groups.

Infrared (IR) Spectroscopy

The IR spectra of cis- and trans-ethyl propenyl ether can be distinguished by characteristic absorption bands related to the carbon-carbon double bond and the out-of-plane C-H bending vibrations.

-

C=C Stretching: The C=C stretching vibration in the cis isomer typically appears at a slightly lower wavenumber (around 1650-1660 cm⁻¹) compared to the trans isomer (around 1665-1675 cm⁻¹).[8]

-

C-H Out-of-Plane Bending: A strong and characteristic out-of-plane C-H bending absorption is observed for the trans isomer in the region of 960-970 cm⁻¹. This band is absent in the spectrum of the cis isomer. The cis isomer, in turn, displays a characteristic out-of-plane C-H bending vibration in the region of 675-730 cm⁻¹.[8]

Experimental Protocols

Synthesis of a cis/trans Mixture of Ethyl Propenyl Ether

A common laboratory method for the synthesis of a mixture of cis- and trans-ethyl propenyl ether is the pyrolysis of 1,1-diethoxypropane.[1]

Workflow for the Synthesis of Ethyl Propenyl Ether

Caption: Pyrolysis of 1,1-diethoxypropane to yield a mixture of cis- and trans-ethyl propenyl ether.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a pyrolysis apparatus consisting of a flask for heating the 1,1-diethoxypropane, a heated tube packed with a catalyst (e.g., pumice or NaHSO₄), a condenser, and a collection flask cooled in an ice bath.

-

Pyrolysis: Heat the packed tube to the desired temperature. Slowly add 1,1-diethoxypropane dropwise to the heated tube.

-

Product Collection: The vaporized products will pass through the condenser and collect in the cooled flask. The crude product will be a mixture of cis- and trans-ethyl propenyl ether, along with ethanol as a byproduct.

-

Purification: The crude product can be purified by fractional distillation to remove the ethanol and any unreacted starting material.

Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved through fractional distillation or preparative gas chromatography, exploiting the small differences in their boiling points.[1]

Workflow for Isomer Separation

Caption: Separation of cis- and trans-ethyl propenyl ether isomers.

Protocol 1: Fractional Distillation

-

Apparatus: Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

-

Distillation: Carefully heat the mixture of isomers. The isomer with the lower boiling point (trans is expected to be slightly lower) will distill first.

-

Fraction Collection: Collect the distillate in fractions, monitoring the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component.

-

Analysis: Analyze the collected fractions by gas chromatography or NMR spectroscopy to determine the purity of the separated isomers.

Protocol 2: Preparative Gas Chromatography (Prep GC)

-

Instrumentation: Utilize a gas chromatograph equipped with a preparative-scale column and a fraction collector.

-

Column Selection: A polar capillary column (e.g., Carbowax) is often effective for separating geometric isomers.[9]

-

Method Development: Optimize the temperature program and carrier gas flow rate to achieve baseline separation of the two isomer peaks.

-

Injection and Collection: Inject the mixture onto the column. As each isomer elutes, it is directed to a separate collection trap.

-

Purity Verification: Analyze the collected fractions to confirm their isomeric purity.

Conclusion

The physical properties of cis- and trans-ethyl propenyl ether, while seemingly similar, exhibit distinct differences rooted in their molecular geometry. The greater polarity of the cis isomer generally leads to a higher boiling point, a key characteristic that can be exploited for their separation. Spectroscopic methods, particularly NMR and IR, provide unambiguous fingerprints for the identification and characterization of each isomer. The experimental protocols outlined in this guide offer a practical framework for the synthesis and purification of these valuable chemical intermediates. A thorough understanding of these fundamental physical and spectroscopic properties is essential for any researcher or professional seeking to utilize the unique attributes of each stereoisomer in their respective fields.

References

-

Microwave Spectrum, Conformation, Dipole Moment, and Barrier to Internal Rotation in Methyl Vinyl Ether. The Journal of Chemical Physics.

-

The Infrared Spectroscopy of Alkenes. Spectroscopy Online.

-

1-Ethoxyprop-1-ene. Solubility of Things.

-

(Z)-1-ethoxyprop-1-ene. LookChem.

-

1-Ethoxyprop-1-ene (mixture of cis and trans isomers). Matrix Scientific.

-

Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange.

-

(1Z)-1-ethoxyprop-1-ene. ChemBK.

-

Buy Bulk Ethyl-1-Propenyl Ether/Propenyl Ethyl Ether ≥ 98% Online. Euro Chem Supplies.

-

Experiment 1 | PDF | Distillation | Gas Chromatography. Scribd.

-

13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0255472). NP-MRD.

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

-

Dipole moments and molecular conformations ofO-vinyl- andO-ethylacetoximes in solutions. SpringerLink.

-

(Z)-1-ethoxyprop-1-ene 4696-25-7 wiki. Guidechem.

-

2-Ethoxyprop-1-ene. PubChem.

- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [URL: not available]

-

The Conformational Analysis of 14-Membered Macrocyclic Ethers. ResearchGate.

-

Lab 5: Fractional Distillation. YouTube.

- Dipole Moment. [URL: not available]

-

(E)-1-[(E)-prop-1-enoxy]prop-1-ene. SpectraBase.

- Experiment 2 – Procedure Summary Fractional Distill

- Basic 1H- and 13C-NMR Spectroscopy. [URL: not available]

-

10.4: Physical Properties. Chemistry LibreTexts.

-

(Z)-1-ethoxyprop-1-ene|4696-25-7. LookChem.

-

Why does cis-alkene have a higher boiling point, while trans-alkene has a higher melting point?. ECHEMI.

-

Simple and Fractional Distillation. YouTube.

- Organic Syntheses Procedure. [URL: not available]

-

Dipole Moments and Dipoles. Master Organic Chemistry.

-

Cis-Trans isomers and boiling/melting point rules. Reddit.

-

Why do ethers pose a dipole moment even if it is symmetrical?. Quora.

-

2.5E: GC Parameters. Chemistry LibreTexts.

-

UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube.

-

Why does cis alkene have a higher boiling point than trans alkene?. Quora.

-

Ethyl-1-propenyl ether. NIST WebBook.

-

(E)-1-ethoxypropene. FlavScents.

-

(1-Ethoxy-2-methyl-prop-1-enyl)benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

-

1-Ethoxy-1,2-propadiene - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as St

-

Navigating the Separation of Decene Isomers: A Comparative Guide to Gas Chromatography Elution Orders. Benchchem.

-

lithium;(E)-1-ethoxyprop-1-ene. PubChem.

-

A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. SciSpace.

-

1-Ethoxyprop-1-ene (mixture of cis and trans isomers). Manchester Organics.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.

- Syllabus for Chemistry (SCQP08). [URL: not available]

-

Dipole moment of gauche and anti conformer I conformational isomerism I @GuruprakashAcademy. YouTube.

Sources

- 1. Ethyl propenyl ether | 928-55-2 [chemicalbook.com]

- 2. chemistry -isomers-stereo-isomers-properties of cis and trans [dynamicscience.com.au]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. quora.com [quora.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Ether - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl Propenyl Ether

This guide provides a comprehensive analysis of the spectroscopic data for ethyl propenyl ether, a valuable chemical intermediate. As researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethyl propenyl ether, which exists as a mixture of (E) and (Z) isomers.[1]

The methodologies described herein are designed as self-validating systems, where the convergence of data from multiple independent techniques provides a high degree of confidence in the final structural assignment.

Molecular Structure and Isomerism

Ethyl propenyl ether (1-ethoxyprop-1-ene) is an unsaturated ether with the chemical formula C₅H₁₀O.[2][3][4] The presence of the carbon-carbon double bond gives rise to geometric isomerism, resulting in two distinct forms: (E)-1-ethoxyprop-1-ene and (Z)-1-ethoxyprop-1-ene.

Caption: Geometric isomers of ethyl propenyl ether.

Distinguishing between these isomers is a critical analytical challenge that is effectively addressed by the spectroscopic techniques detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the precise connectivity and stereochemistry.

Expertise & Experience: The Causality Behind NMR Analysis

In ethers, protons and carbons directly attached to the oxygen atom are deshielded due to the oxygen's electronegativity, causing them to resonate at a higher chemical shift (downfield) compared to simple alkanes.[5] For the alkenyl portion, the sp² hybridized carbons and their attached protons have characteristic chemical shifts. Crucially, the magnitude of the coupling constant (J-value) between the vinylic protons is highly dependent on their geometric relationship, providing an unambiguous method to differentiate between (E) and (Z) isomers.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of ethyl propenyl ether in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a proton-decoupled sequence is standard.

Data Analysis and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum allows for the assignment of each unique proton in the molecule. The downfield shift of protons on carbons adjacent to the ether oxygen (H-1') is a key identifying feature.[5]

| Assignment | (Z)-Isomer δ (ppm) | (E)-Isomer δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH=CH-CH₃ | ~1.55 | ~1.55 | Doublet of Doublets | J ≈ 6.8, 1.5 |

| -O-CH₂-CH₃ | ~1.25 | ~1.25 | Triplet | J ≈ 7.0 |

| -O-CH₂-CH₃ | ~3.80 | ~3.80 | Quartet | J ≈ 7.0 |

| -O-CH=CH- | ~4.40 | ~4.75 | Doublet of Quartets | J ≈ 6.8 (cis) |

| -O-CH=CH- | ~5.85 | ~6.25 | Doublet of Quartets | J ≈ 12.5 (trans) |

Note: Data are typical values and may vary slightly based on solvent and instrument.

The most telling feature is the coupling constant between the two vinylic protons. A typical coupling for a cis relationship is in the range of 6-8 Hz, while a trans relationship shows a much larger coupling of 12-15 Hz. This allows for clear assignment of the (Z) and (E) isomers, respectively.[6]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The chemical shifts are highly indicative of the local electronic environment.

| Assignment | Typical Chemical Shift δ (ppm) | Rationale |

| -CH=CH-CH₃ | ~10 | Standard alkyl carbon. |

| -O-CH₂-CH₃ | ~15 | Standard alkyl carbon. |

| -O-CH₂-CH₃ | ~65-75 | Deshielded by adjacent oxygen atom.[5] |

| -O-CH=CH- | ~95-105 | Vinylic carbon adjacent to a methyl group. |

| -O-CH=CH- | ~140-150 | Vinylic carbon deshielded by the ether oxygen. |

Note: Specific shifts for (E) and (Z) isomers are distinct but closely spaced.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Expertise & Experience: Interpreting Vibrational Modes

For ethyl propenyl ether, we anticipate several key absorptions. The C-O single bond stretch is a strong, defining feature for ethers, typically appearing in the 1050-1150 cm⁻¹ region.[5] The alkene functionality gives rise to a C=C stretch around 1650-1680 cm⁻¹ and a vinylic C-H stretch just above 3000 cm⁻¹.[7] The out-of-plane C-H bending ("wag") vibrations in the 600-1000 cm⁻¹ region can also provide clues to the stereochemistry.[7]

Experimental Protocol: ATR-IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Place a single drop of neat liquid ethyl propenyl ether directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Analysis and Interpretation

The IR spectrum provides a rapid confirmation of the key functional groups.

| Frequency Range (cm⁻¹) | Vibration | Intensity |

| 3040 - 3100 | =C-H Stretch | Medium |

| 2850 - 2990 | C(sp³)-H Stretch | Strong |

| 1650 - 1680 | C=C Stretch | Medium, Variable |

| 1050 - 1150 | C-O Stretch | Strong |

| ~930 (trans) / ~690 (cis) | =C-H Out-of-plane bend | Strong |

The strong absorption in the 1050-1150 cm⁻¹ range is highly characteristic of the ether linkage.[2][8] The presence of peaks in the 1650-1680 cm⁻¹ and >3000 cm⁻¹ regions confirms the alkene moiety.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering further confirmation of the structure.

Expertise & Experience: Predicting Fragmentation

Using Electron Ionization (EI), we expect to see a molecular ion (M⁺˙) corresponding to the molecular weight of C₅H₁₀O (86.13 g/mol ).[9] Ethers are known to undergo characteristic α-cleavage (cleavage of the bond adjacent to the oxygen) and C-O bond cleavage. The resulting fragmentation pattern is a unique signature of the molecule.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of ethyl propenyl ether in a volatile solvent like dichloromethane or hexane.

-

Injection: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. The GC will separate the (E) and (Z) isomers, allowing for individual mass spectra to be obtained.

-

MS Parameters: Use a standard EI source at 70 eV. Scan a mass range of m/z 20-150.

Data Analysis and Interpretation

The mass spectrum serves as the final piece of the structural puzzle.

Caption: Primary fragmentation pathways for ethyl propenyl ether.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 86 | [C₅H₁₀O]⁺˙ | Molecular Ion (M⁺˙)[9] |

| 71 | [M - CH₃]⁺ | Loss of a methyl radical from the propenyl group. |

| 57 | [C₄H₉]⁺ | Rearrangement and loss of ethoxy radical. |

| 45 | [C₂H₅O]⁺ | Cleavage of the O-propenyl bond. |

| 41 | [C₃H₅]⁺ | Allyl cation, loss of the ethoxy group. |

The presence of the molecular ion at m/z 86 confirms the molecular formula. The fragment at m/z 71 (loss of a methyl group) and m/z 41 (allyl cation) are highly indicative of the propenyl ether structure.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies not on a single technique, but on the convergence of evidence from multiple analytical methods.

Caption: Workflow for the spectroscopic characterization of a molecule.

This workflow illustrates the logical process:

-

IR analysis provides a quick screen for the required ether and alkene functional groups.

-

MS analysis confirms the correct molecular weight and provides fragmentation data consistent with the proposed structure.

-

NMR analysis delivers the definitive proof, mapping out the entire carbon-hydrogen framework and, critically, allowing for the unambiguous assignment of the (E) and (Z) stereoisomers.

Conclusion

The spectroscopic characterization of ethyl propenyl ether is a clear example of modern analytical chemistry in practice. Through the synergistic application of NMR, IR, and MS, we can confidently determine its molecular structure, verify its functional groups, and differentiate between its geometric isomers. This multi-faceted approach ensures the scientific rigor required in research and development, providing a complete and trustworthy profile of the molecule.

References

-

PubChem. (n.d.). Ethyl 1-propenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Propenyl ethyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl propenyl ether ((Z)-isomer). National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

SpectraBase. (n.d.). Propenyl ethyl ether [ATR-IR]. Wiley Science Solutions. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

NIST. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-1-propenyl ether. NIST Chemistry WebBook. Retrieved from [Link]

-

Ashenhurst, J. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Alkenes: Naming, Properties, and Spectroscopy. Retrieved from [Link]

Sources

- 1. Ethyl propenyl ether | 928-55-2 [chemicalbook.com]

- 2. Ethyl 1-propenyl ether | C5H10O | CID 13570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propenyl ethyl ether | C5H10O | CID 5365091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl propenyl ether | C5H10O | CID 5354319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. scribd.com [scribd.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Ethyl-1-propenyl ether [webbook.nist.gov]

The Solubility of Ethyl Propenyl Ether in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl propenyl ether in a range of organic solvents. Recognizing the critical role of solubility in chemical synthesis, formulation development, and purification processes, this document synthesizes theoretical principles with practical, field-proven methodologies. While specific quantitative solubility data for ethyl propenyl ether is not extensively published, this guide leverages data from structurally analogous ethers to provide reliable estimations and a robust framework for solubility prediction and determination. A detailed experimental protocol for accurately measuring the solubility of volatile ethers is also presented, empowering researchers to generate precise data for their specific applications.

Introduction: The Significance of Ethyl Propenyl Ether Solubility

Ethyl propenyl ether (C₅H₁₀O), a volatile and flammable liquid, serves as a valuable intermediate in organic synthesis.[1] Its utility in various reactions necessitates a thorough understanding of its behavior in different solvent systems. Solubility is a fundamental physicochemical property that dictates reaction kinetics, product purity, and the ease of post-reaction work-up. For professionals in drug development, where ethyl propenyl ether might be used in the synthesis of active pharmaceutical ingredients (APIs), precise solubility data is paramount for process optimization, scalability, and ensuring product quality.

This guide is structured to provide a multi-faceted understanding of ethyl propenyl ether's solubility, moving from theoretical underpinnings to practical application.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is governed by the intermolecular forces between the solute (ethyl propenyl ether) and the solvent. A more quantitative and predictive approach can be achieved through the application of solubility parameters, most notably the Hansen Solubility Parameters (HSP).

Intermolecular Forces at Play

The solubility of ethyl propenyl ether is determined by the balance of intermolecular forces:

-

Van der Waals Forces (Dispersion and Dipole-Dipole): As a molecule with a carbon chain and an ether linkage, ethyl propenyl ether exhibits both nonpolar and polar characteristics. The ethyl and propenyl groups contribute to dispersion forces, while the C-O-C ether bond introduces a dipole moment, allowing for dipole-dipole interactions.

-

Hydrogen Bonding: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, enabling it to interact with protic solvents (e.g., alcohols). However, lacking a hydrogen atom directly bonded to the oxygen, it cannot act as a hydrogen bond donor.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a given solvent by breaking down the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding.

Each solvent and solute can be characterized by a unique set of these three parameters. The principle behind HSP is that substances with similar (δd, δp, δh) values are more likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

A smaller Ra value indicates a higher affinity and, therefore, greater solubility.

Caption: Hansen Solubility Parameter (HSP) workflow for predicting solubility.

The table below provides the Hansen Solubility Parameters for a range of common organic solvents. This data can be used to estimate the potential solubility of ethyl propenyl ether by identifying solvents with HSP values that would likely result in a small Ra.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methylene Chloride | 18.2 | 6.3 | 6.1 |

| 2-Propanol | 15.8 | 6.1 | 16.4 |

Data compiled from various sources.[2][3][4][5][6][7]

Based on its structure being an ether with a hydrocarbon chain, ethyl propenyl ether is expected to have δd and δp values somewhat similar to diethyl ether and a moderate δh value due to its hydrogen bond accepting capability. This suggests good solubility in other ethers, ketones, and chlorinated solvents.

Quantitative Solubility Data: An Analog-Based Approach

Direct, experimentally determined quantitative solubility data for ethyl propenyl ether in a range of organic solvents is sparse in publicly available literature. However, by examining the solubility of structurally similar ethers, we can establish a reliable estimate of its expected behavior. The following table summarizes the solubility of diethyl ether, diisopropyl ether, and methyl tert-butyl ether (MTBE) in common organic solvents.

| Solute | Solvent | Solubility | Temperature (°C) |

| Diethyl Ether | Ethanol | Miscible | 20 |

| Diethyl Ether | Water | 6.9 g/100 mL | 20 |

| Diisopropyl Ether | Hexane | Miscible | 20 |

| Diisopropyl Ether | Ethanol | Miscible | 20 |

| Diisopropyl Ether | Acetone | Miscible | 20 |

| Diisopropyl Ether | Water | 0.2 g/100 mL | 20 |

| Methyl tert-Butyl Ether (MTBE) | Ethanol | Miscible | 25 |

| Methyl tert-Butyl Ether (MTBE) | Diethyl Ether | Miscible | 25 |

| Methyl tert-Butyl Ether (MTBE) | Water | 5.1 g/100 mL | 25 |

Data compiled from various sources.[8][9][10][11][12][13][14][15][16][17]

Analysis of Analog Data:

-

Miscibility in Nonpolar and Polar Aprotic Solvents: Like its analogs, ethyl propenyl ether is expected to be miscible in all proportions with nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene), as well as polar aprotic solvents like other ethers, ketones (e.g., acetone), and chlorinated solvents (e.g., methylene chloride).

-

Miscibility in Polar Protic Solvents: Due to its ability to accept hydrogen bonds, ethyl propenyl ether is anticipated to be miscible with alcohols such as ethanol and 2-propanol.

-

Limited Aqueous Solubility: The hydrocarbon portion of the molecule limits its solubility in water. Similar to its analogs, it is expected to be sparingly soluble in water.

Experimental Determination of Solubility: A Practical Protocol

For applications requiring high precision, experimental determination of solubility is essential. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[18][19][20][21][22] For a volatile solute like ethyl propenyl ether, this method must be coupled with a sensitive analytical technique, such as gas chromatography (GC), to accurately determine its concentration in the saturated solution.

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for determining the solubility of ethyl propenyl ether.

Step-by-Step Methodology

Materials and Equipment:

-

Ethyl propenyl ether (solute)

-

Organic solvent of interest

-

Volumetric flasks and pipettes

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Gas chromatograph with a Flame Ionization Detector (GC-FID)

-

Syringes for sample injection

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the solvent to several glass vials.

-

Add an excess of ethyl propenyl ether to each vial. The presence of a separate, undissolved phase of ethyl propenyl ether should be visible.

-

Securely cap the vials to prevent the loss of the volatile solute and solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).[22]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the phases to separate.

-

To ensure complete separation of any micro-droplets, centrifuge the vials at a moderate speed.

-

-

Sample Analysis by Gas Chromatography (GC):

-

Calibration: Prepare a series of standard solutions of ethyl propenyl ether in the solvent of interest at known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.[23]

-

Sample Measurement: Carefully withdraw a small, known volume of the supernatant (the solvent phase saturated with ethyl propenyl ether) from each vial.

-

Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the GC-FID and record the peak area corresponding to ethyl propenyl ether.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of ethyl propenyl ether in the diluted sample.

-

Account for the dilution factor to calculate the concentration in the original saturated solution. This value represents the solubility of ethyl propenyl ether in the solvent at the specified temperature.

-

Conclusion and Practical Implications

This technical guide has provided a comprehensive examination of the solubility of ethyl propenyl ether in organic solvents. While direct quantitative data remains limited, a robust understanding of its solubility can be achieved through the application of theoretical principles like Hansen Solubility Parameters and by leveraging data from structurally similar ethers.

For researchers and drug development professionals, this guide offers the following key takeaways:

-

Solvent Selection: Ethyl propenyl ether can be confidently expected to be miscible with a wide range of common nonpolar and polar aprotic and protic organic solvents. This provides flexibility in choosing solvent systems for reactions and purifications.

-

Predictive Power: The Hansen Solubility Parameter framework provides a valuable tool for pre-screening solvents and predicting miscibility, saving time and resources in experimental work.

-

Precise Measurement: For applications demanding exact solubility values, the detailed shake-flask and GC analysis protocol provides a reliable methodology for in-house determination.

By integrating the theoretical and practical insights presented herein, scientists can make informed decisions regarding the use of ethyl propenyl ether in their work, leading to more efficient and robust chemical processes.

References

-

ASTM D3279-12, Standard Test Method for n-Heptane Insolubles, ASTM International, West Conshohocken, PA, 2012,

-

ScienceMadness Wiki. (2018, November 9). Diisopropyl ether. Retrieved from [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

- Mato, M. M., et al. (2024). Measurement and prediction of excess molar enthalpies of ternary mixtures involving ether with 1-alkanol and n-alkane. Journal of Molecular Liquids, 398, 124263.

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- Hansen, C. M. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Solubility of Things. (n.d.). Diisopropyl ether. Retrieved from [Link]

-

Solubility of Things. (n.d.). Diethyl ether. Retrieved from [Link]

- de Campos, A. M., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 47-56.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. [Table]. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl tert-butyl ether. Retrieved from [Link]

-

Solubility of Things. (n.d.). tert-Butyl methyl ether. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (1996). Toxicological Profile for Methyl tert-Butyl Ether (MTBE).

-

PubChem. (n.d.). Diisopropyl Ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl ether. Retrieved from [Link]

-

ScienceMadness Wiki. (2019, July 22). Methyl tert-butyl ether. Retrieved from [Link]

-

Wikipedia. (n.d.). Diisopropyl ether. Retrieved from [Link]

- INVISTA. (n.d.). Hansen Solubility Parameter System.

-

Chemistry LibreTexts. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIISOPROPYL ETHER. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS dscending). Retrieved from [Link]

-

Stenutz. (n.d.). diethyl ether. Retrieved from [Link]

- ResearchGate. (n.d.).

-

PubMed. (n.d.). Gas chromatographic determination of volatile congeners in spirit drinks: interlaboratory study. Retrieved from [Link]

-

YouTube. (2025, January 22). Can Gas Chromatography Determine Concentration?. Chemistry For Everyone. Retrieved from [Link]

-

YouTube. (2025, August 5). How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?. Chemistry For Everyone. Retrieved from [Link]

Sources

- 1. Ethyl propenyl ether | 928-55-2 [chemicalbook.com]

- 2. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 4. researchgate.net [researchgate.net]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS dscending) [accudynetest.com]

- 7. Hansen solubility parameters [web.tecnico.ulisboa.pt]

- 8. Diethyl ether CAS#: 60-29-7 [m.chemicalbook.com]

- 9. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Diethyl Ether stabilized with ethanol for UV, IR, HPLC [itwreagents.com]

- 12. tert-Butyl methyl ether CAS#: 1634-04-4 [m.chemicalbook.com]

- 13. Methyl tert-butyl ether - Wikipedia [en.wikipedia.org]

- 14. Diisopropyl Ether | C6H14O | CID 7914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Diethyl ether - Wikipedia [en.wikipedia.org]

- 16. Methyl tert-butyl ether - Sciencemadness Wiki [sciencemadness.org]

- 17. diethyl ether [stenutz.eu]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. enamine.net [enamine.net]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. scielo.br [scielo.br]

- 23. m.youtube.com [m.youtube.com]

discovery and first synthesis of ethyl propenyl ether

An In-depth Technical Guide to the Discovery and Synthesis of Ethyl Propenyl Ether

Foreword: A Molecule of Latent Potential

Ethyl propenyl ether, a seemingly simple unsaturated ether, holds a more nuanced history than a singular moment of discovery. Its story is intrinsically woven into the broader narrative of vinyl ether synthesis, a field that burgeoned with the advent of high-pressure acetylene chemistry. This guide provides a comprehensive exploration of the journey from the foundational, albeit hazardous, early syntheses to the sophisticated and controlled catalytic methods of the modern era. For the researcher, scientist, and drug development professional, understanding this evolution offers not just a historical perspective, but also a deeper appreciation for the chemical principles that have shaped the synthesis of this versatile class of reagents.

Part 1: The Genesis of Vinyl Ether Synthesis and the Emergence of Ethyl Propenyl Ether

The path to ethyl propenyl ether was not a direct one, but rather a consequence of the broader quest to synthesize vinyl ethers. The initial forays into ether synthesis were not readily applicable to unsaturated variants.

The Williamson Ether Synthesis: A Foundational but Flawed Approach for Unsaturated Systems

The Williamson ether synthesis, a cornerstone of classic organic chemistry, provides a general route to ethers through the reaction of an alkoxide with a primary alkyl halide. However, its application to the synthesis of unsaturated ethers like ethyl propenyl ether is fraught with challenges. Attempting to synthesize ethyl propenyl ether via the reaction of sodium ethoxide with 1-chloropropene would be inefficient due to the low reactivity of vinylic halides in nucleophilic substitution reactions. Conversely, the reaction of sodium prop-1-en-1-olate with ethyl iodide would be complicated by the instability of the enolate and potential for competing reactions. The primary limitation of this approach lies in the propensity for elimination reactions to dominate over substitution, particularly with secondary and tertiary halides, a characteristic that extends to the synthesis of many unsaturated systems.[1]

The Reppe Vinylation: A High-Pressure Revolution

The first practical and scalable method for the synthesis of vinyl ethers, including what would become the primary route to ethyl propenyl ether, was pioneered by Walter Reppe in the 1930s.[2] This body of work, often referred to as "Reppe chemistry," harnessed the reactivity of acetylene under high pressure, a feat that was previously considered too hazardous for industrial application.[3] Reppe's innovation was the development of specialized reactors and catalysts that allowed for the safe handling of acetylene, opening up a new frontier in industrial organic synthesis.[3]

The Reppe vinylation for the synthesis of ethyl propenyl ether involves the direct reaction of acetylene with ethanol in the presence of a basic catalyst, typically an alkali metal hydroxide or alkoxide.[4][5]

-

Catalyst Preparation: A solution of potassium hydroxide in ethanol is prepared under an inert atmosphere.

-

Reaction Setup: The ethanolic potassium hydroxide solution is charged into a high-pressure autoclave.

-

Vinylation: A mixture of acetylene and nitrogen (as an inert diluent to mitigate explosion risk) is introduced into the autoclave at elevated temperature (typically 150-180°C) and pressure (15-20 atmospheres).[6]

-

Workup: After the reaction is complete, the autoclave is cooled, and the excess pressure is vented. The reaction mixture is then fractionally distilled to isolate the ethyl vinyl ether.

The direct synthesis of ethyl propenyl ether via this method would involve the use of propyne instead of acetylene, a more specialized and less common starting material.

The causality behind the high-pressure conditions lies in the need to increase the concentration of the gaseous acetylene in the liquid ethanol phase, thereby driving the reaction forward. The basic catalyst is essential for deprotonating the ethanol to form the more nucleophilic ethoxide ion, which then attacks the acetylene.

Caption: Mechanism of Reppe Vinylation of Ethanol.

The Acetal Pyrolysis Route: An Alternative Early Method

Another early method for the preparation of vinyl ethers involves the pyrolysis of acetals.[7] For ethyl propenyl ether, the corresponding acetal is 1,1-diethoxypropane. This method relies on an elimination reaction, where the acetal is heated in the presence of a catalyst to yield the vinyl ether and an alcohol.

-

Catalyst Preparation: A packed-bed reactor is prepared with a solid-phase catalyst such as pumice or sodium bisulfate (NaHSO4).[7]

-

Pyrolysis: 1,1-Diethoxypropane is vaporized and passed through the heated catalyst bed.

-

Product Collection: The product stream, containing ethyl propenyl ether, ethanol, and any unreacted acetal, is condensed and collected.

-

Purification: The ethyl propenyl ether is purified by fractional distillation.

The driving force for this reaction is the elimination of a stable alcohol molecule to form the alkene functionality of the vinyl ether. While conceptually simple, this method often requires high temperatures, which can lead to side reactions and charring.

Part 2: Modern Synthetic Strategies

Modern approaches to the synthesis of ethyl propenyl ether prioritize selectivity, safety, and atom economy, largely moving away from the hazardous conditions of Reppe chemistry.

Isomerization of Allyl Ethers: A Controlled Transformation

A highly effective modern route to pure (E)-isomers of propenyl ethers is the transition metal-catalyzed isomerization of the corresponding allyl ethers.[7] In the case of ethyl propenyl ether, the starting material is allyl ethyl ether. This method offers excellent control over the stereochemistry of the resulting double bond.

-

Catalyst Activation: A solution of a suitable iridium(I) catalyst, such as (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, is prepared in an appropriate solvent under an inert atmosphere. The catalyst is often activated with hydrogen gas.[7]

-

Isomerization: Allyl ethyl ether is added to the activated catalyst solution, and the reaction is stirred at room temperature or with gentle heating until complete conversion is observed by techniques such as gas chromatography or NMR spectroscopy.

-

Workup and Purification: The solvent is removed under reduced pressure, and the resulting ethyl propenyl ether is purified by distillation.

The iridium catalyst facilitates the migration of the double bond from the terminal position in the allyl group to the internal position, forming the more thermodynamically stable propenyl ether.

Caption: Catalytic Cycle for Iridium-Catalyzed Isomerization.

Transetherification: An Atom-Economical Approach

Transetherification has emerged as a powerful and atom-economical method for the synthesis of vinyl ethers.[2] This reaction involves the exchange of the alcohol portion of a vinyl ether with another alcohol, catalyzed by a transition metal complex, typically based on palladium or iridium.[2][8] For the synthesis of ethyl propenyl ether, this could involve the reaction of a propenyl vinyl ether with ethanol or, more commonly, the reaction of ethyl vinyl ether with propen-1-ol.

-

Catalyst Preparation: A palladium(II) catalyst, such as palladium(II) acetate, is dissolved in a suitable solvent, often in the presence of a ligand like 1,10-phenanthroline.[2]

-

Reaction: The alcohol (e.g., propen-1-ol) and a large excess of the vinyl ether (e.g., ethyl vinyl ether) are added to the catalyst solution. The large excess of the starting vinyl ether is used to drive the equilibrium towards the desired product.

-

Monitoring and Workup: The reaction is monitored by GC or NMR until equilibrium is reached. The catalyst is then removed, often by filtration through a pad of silica gel, and the product is isolated by distillation.

This method avoids the use of hazardous starting materials like acetylene and offers a more environmentally benign route to a variety of vinyl ethers.

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |

| Reppe Vinylation | Acetylene, Ethanol | Basic catalyst, High pressure, High temperature | Scalable, Utilizes simple feedstocks | Hazardous conditions, Risk of explosion |

| Acetal Pyrolysis | 1,1-Diethoxypropane | Solid acid catalyst (e.g., pumice), High temperature | Avoids high pressure | High energy input, Potential for side reactions |

| Allyl Ether Isomerization | Allyl Ethyl Ether | Iridium(I) complex | High selectivity for (E)-isomer, Mild conditions | Requires pre-synthesis of allyl ether, Expensive catalyst |

| Transetherification | Ethyl Vinyl Ether, Propen-1-ol | Palladium(II) or Iridium(I) complex | Atom-economical, Mild conditions, Safer reagents | Equilibrium reaction, Requires excess of one reagent |

Part 3: The Significance of Ethyl Propenyl Ether and its Chemical Relatives

While ethyl propenyl ether itself has niche applications, its structural motif is central to a broader understanding of organic synthesis and reactivity.

A Versatile Reagent in Organic Synthesis

Ethyl propenyl ether is a valuable reagent in various organic transformations. It can participate in [4+2] and [2+2] cycloaddition reactions and can be used in condensation reactions with acetals to form α,β-unsaturated aldehydes.[7] Its ability to act as an acyl anion equivalent further expands its synthetic utility.

The Claisen Rearrangement: A Historical and Mechanistic Counterpoint

The Claisen rearrangement, discovered by Rainer Ludwig Claisen in 1912, is a powerful carbon-carbon bond-forming reaction that involves the[2][2]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[4][9] While not a synthesis of ethyl propenyl ether, this reaction is of immense historical and mechanistic importance to this class of compounds. It was the first recorded example of a[2][2]-sigmatropic rearrangement and highlights the unique reactivity of the allyl vinyl ether scaffold.[4][9]

Caption: The Claisen Rearrangement of an Allyl Vinyl Ether.

Conclusion